molecular formula C17H26F2N4O3 B6792933 [4-(2,2-Difluoroethyl)morpholin-3-yl]-[4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone

[4-(2,2-Difluoroethyl)morpholin-3-yl]-[4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone

Cat. No.: B6792933
M. Wt: 372.4 g/mol
InChI Key: FIIDJATVUZXUMZ-UHFFFAOYSA-N
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Description

[4-(2,2-Difluoroethyl)morpholin-3-yl]-[4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone is a complex organic compound featuring a morpholine ring substituted with a difluoroethyl group, and a piperidine ring substituted with a propan-2-yl-1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,2-Difluoroethyl)morpholin-3-yl]-[4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Morpholine Ring: Starting from a suitable precursor, such as an amino alcohol, the morpholine ring can be constructed through cyclization reactions.

    Introduction of the Difluoroethyl Group: This step often involves nucleophilic substitution reactions where a difluoroethyl halide reacts with the morpholine derivative.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized from a suitable precursor, such as a ketone or aldehyde, through reductive amination or other cyclization methods.

    Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling of the Two Fragments: The final step involves coupling the morpholine and piperidine derivatives through a suitable linker, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions could target the oxadiazole ring, potentially opening it to form amines or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Alkoxides, thiolates, amines.

Major Products

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of alkyl, aryl, or other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, [4-(2,2-Difluoroethyl)morpholin-3-yl]-[4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.

Industry

In industrial applications, this compound might be used in the development of new materials or as a catalyst in chemical processes. Its unique properties could enhance the performance of industrial products or processes.

Mechanism of Action

The mechanism of action of [4-(2,2-Difluoroethyl)morpholin-3-yl]-[4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors.

    Signal Transduction Pathways: Modulating signaling pathways involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2,2-Difluoroethyl)morpholin-3-yl]-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone
  • [4-(2,2-Difluoroethyl)morpholin-3-yl]-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone

Uniqueness

Compared to similar compounds, [4-(2,2-Difluoroethyl)morpholin-3-yl]-[4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone may exhibit unique biological activities due to the specific positioning and nature of its substituents. The difluoroethyl group, in particular, could enhance its metabolic stability and binding affinity to certain targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

[4-(2,2-difluoroethyl)morpholin-3-yl]-[4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26F2N4O3/c1-11(2)16-20-15(21-26-16)12-3-5-22(6-4-12)17(24)13-10-25-8-7-23(13)9-14(18)19/h11-14H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIDJATVUZXUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2CCN(CC2)C(=O)C3COCCN3CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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